(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine
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Overview
Description
(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylamine with formaldehyde and a suitable diene under acidic conditions to form the benzoxazine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
(4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- (2R,4aS,8aS)-2-Methyldecahydronaphthalene
- (4R,4aS,8aS)-1-Hydroxy-2-(hydroxymethyl)-5,5,8a-trimethyl-4-[(2E,4E,6E)-2,4,6-octatrienoyloxy]-1
Uniqueness
What sets (4aS,8aS)-8a-Methyl-2-phenyl-4a,5,6,7,8,8a-hexahydro-4H-1,3-benzoxazine apart from similar compounds is its specific stereochemistry and the presence of the benzoxazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
84808-95-7 |
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Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
(4aS,8aS)-8a-methyl-2-phenyl-4,4a,5,6,7,8-hexahydro-1,3-benzoxazine |
InChI |
InChI=1S/C15H19NO/c1-15-10-6-5-9-13(15)11-16-14(17-15)12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3/t13-,15-/m0/s1 |
InChI Key |
MBKVQTHYRCZCOJ-ZFWWWQNUSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CN=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CC12CCCCC1CN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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